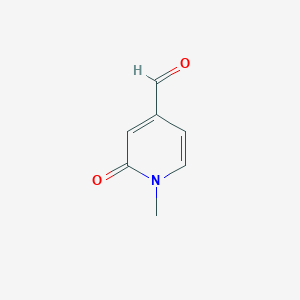

1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 1,4-DHPs has been explored through various environmentally friendly methods. One approach involves a one-pot synthesis and aromatization process in refluxing water, where aldehydes react with acetoacetate esters or acetylacetone and ammonium acetate, followed by oxidation to the corresponding pyridine derivatives using ferric chloride or potassium permanganate . Another method describes the synthesis of 1,4-DHPs bearing a carbamate moiety on the 4-position, starting from hydroxyaldehydes and phenyl isocyanates, followed by reaction with methyl acetoacetate in the presence of ammonium fluoride . Additionally, a one-pot pseudo three-component reaction of nitroketene-N,S-acetals and aldehydes catalyzed by 2-aminopyridine has been used to synthesize highly functionalized hexa-substituted 1,4-DHPs .

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethylindium-pyridine-2-carbaldehyde oximate, has been determined, revealing a dimeric structure with a row of five fused rings and a distorted trigonal bipyramidal geometry around the indium atoms . This information can be useful in understanding the structural aspects of 1,4-DHPs and their potential for forming complex geometries.

Chemical Reactions Analysis

1,4-DHPs can undergo various chemical reactions, including regioselective photochemical cycloaddition with enamine-carbaldehydes and alkenes, leading to the synthesis of 1,4-DHPs and 2-hydroxy-1,2,3,4-tetrahydropyridines . The reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements has also been studied, showing the formation of oximates with potential fused-ring structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-DHPs are influenced by their synthesis methods and molecular structures. The environmentally friendly synthesis in pure water suggests that these compounds can be produced with minimal environmental impact . The ability of 1,4-DHPs to form stable crystalline structures with complex geometries indicates that they may have unique physical properties . Furthermore, the rapid elimination of a dihydropyridine derivative from the brain of mice suggests that these compounds could be used in drug delivery systems, particularly for targeting the brain .

Scientific Research Applications

Brain Transport and Elimination Mechanisms

1-Methylpyridine-2-carbaldehyde oxime, as a quaternary pyridinium salt, has been studied for its efficiency in crossing the blood-brain barrier in a dihydropyridine prodrug form. This compound was used to investigate the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for organic ions in the brain (Bodor, Roller, & Selk, 1978).

Synthesis and Biological Activities

- Novel 1,4-dihydropyridine derivatives with 4-pyrone moieties were synthesized, showing weak calcium channel blocking activity. These compounds were obtained using 4-pyrone carbaldehydes in Hantzsch reaction (Shahrisa et al., 2012).

- The first use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand in paramagnetic transition metal ion coordination yielded a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).

- New 1,2-dihydropyridine-3-carbonitrile derivative compounds were synthesized and evaluated for biological activity against various bacteria, indicating potential in antimicrobial research (Ibraheem et al., 2018).

Chemical Synthesis and Reactions

- Research on the synthesis of novel 1,4-dihydropyridines and 2-hydroxy-1,2,3,4-tetrahydropyridines through photocycloaddition of enamine-carbaldehydes with alkenes has been conducted, contributing to the development of new synthetic pathways (Tietz, Bergmann, & Brüggemann, 1983).

- Intramolecular 1,3-dipolar cycloadditions of various oximes and phenylhydrazones have led to the formation of fused isoxazolidine and pyrazolidine derivatives, offering insights into reaction mechanisms and potential applications in organic synthesis (Gotoh et al., 1996; Sun et al., 1996)(https://consensus.app/papers/13dipolar-cycloaddition-periphery-systems-part-facile-sun/ce423b5f9f715cf2bab0d7bbe9861316/?utm_source=chatgpt).

Catalysis and Green Chemistry

- Ionic liquid-mediated Knoevenagel condensation reactions have been performed using carbaldehydes like 4-oxo-(4H)-1-benzopyran-3-carbaldehyde, showcasing the potential of ionic liquids in catalyzing organic reactions with enhanced yields and environmental benefits (Hangarge, Jarikote, & Shingare, 2002).

- A water-mediated, catalyst-free synthesis of ylidenenitriles of 4-oxo-(4H)-1-benzopyran-3-carbaldehyde has been developed, emphasizing eco-friendly and efficient synthetic routes (Hangarge, Sonwane, Jarikote, & Shingare, 2001).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s hypothesized that it may interact with its targets, leading to changes at the molecular level .

Biochemical Pathways

More research is needed to elucidate the specific pathways and their downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also affect its action and efficacy.

properties

IUPAC Name |

1-methyl-2-oxopyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQGRCCIACNIES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60558577 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94170-15-7 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60558577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

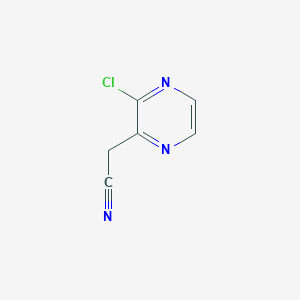

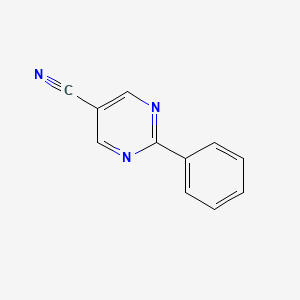

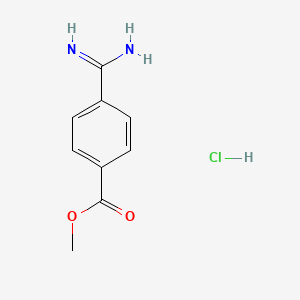

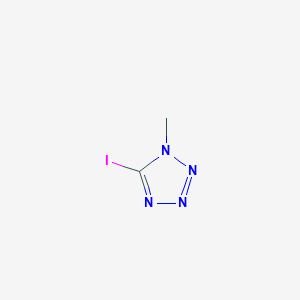

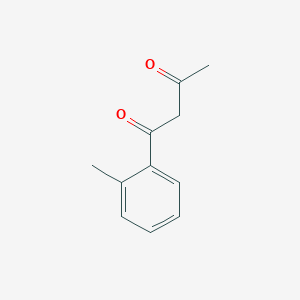

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.